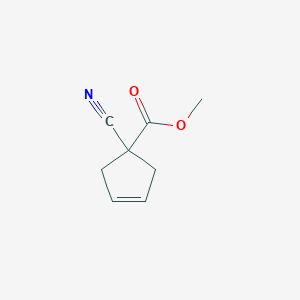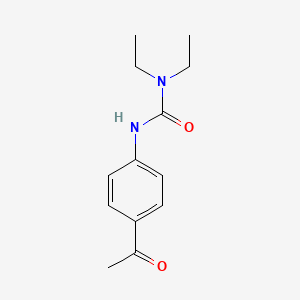
1-(4-Acetylphenyl)-3,3-diethylurea
Vue d'ensemble
Description
1-(4-Acetylphenyl)-3,3-diethylurea, commonly known as DEAU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEAU is a urea derivative that has a wide range of biological and chemical properties.
Applications De Recherche Scientifique
DEAU has been extensively studied for its potential applications in various fields of science. The compound has been found to exhibit antitumor, antiviral, and antimicrobial activities. DEAU has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of DEAU is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of specific enzymes and receptors in the body. DEAU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory processes.
Effets Biochimiques Et Physiologiques
DEAU has been shown to have a wide range of biochemical and physiological effects. The compound has been found to exhibit antioxidant properties, which can help protect cells from oxidative stress. DEAU has also been shown to have anti-inflammatory properties, which can help reduce inflammation and pain in the body.
Avantages Et Limitations Des Expériences En Laboratoire
DEAU has several advantages as a research tool. The compound is easy to synthesize, and its chemical and biological properties can be easily modified. DEAU is also relatively stable and can be stored for long periods without significant degradation. However, there are some limitations to using DEAU in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. DEAU is also relatively toxic, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for research involving DEAU. One potential area of research is the development of DEAU-based drugs for the treatment of neurodegenerative disorders. Another area of research is the investigation of the compound's antitumor and antimicrobial activities. Researchers may also explore the use of DEAU in the development of new materials and catalysts for chemical reactions.
Conclusion:
In conclusion, DEAU is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been found to exhibit antitumor, antiviral, and antimicrobial activities, and has significant effects on the central nervous system. DEAU has several advantages as a research tool, but caution should be taken when handling the compound. There are several future directions for research involving DEAU, and further studies are needed to fully understand the compound's biological and chemical properties.
Propriétés
IUPAC Name |
3-(4-acetylphenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)14-12-8-6-11(7-9-12)10(3)16/h6-9H,4-5H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWLVOUNZGRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3,3-diethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



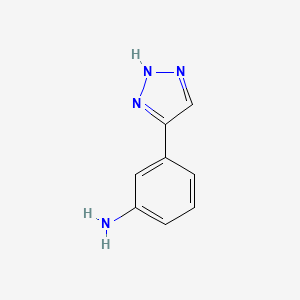
![Pentanoic acid, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3388515.png)
![3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3388519.png)
![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)
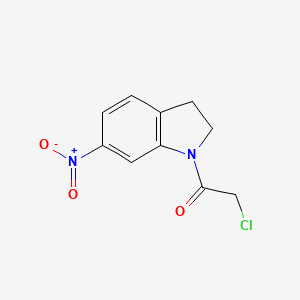
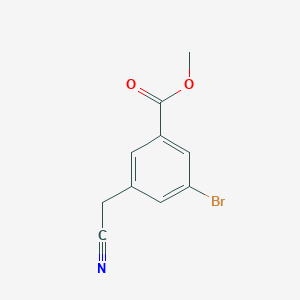
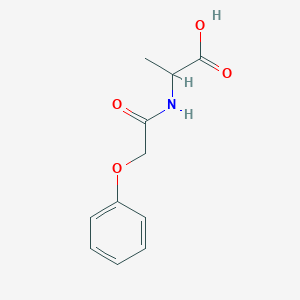
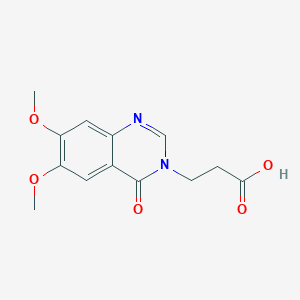
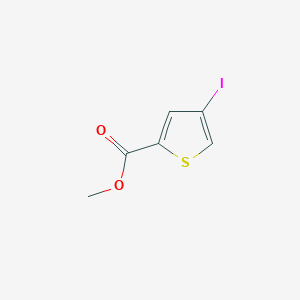
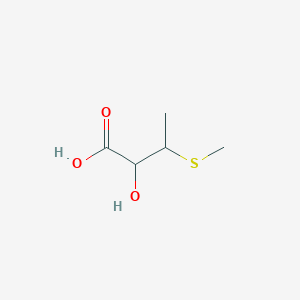
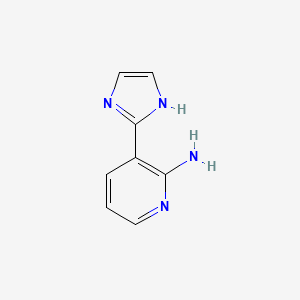
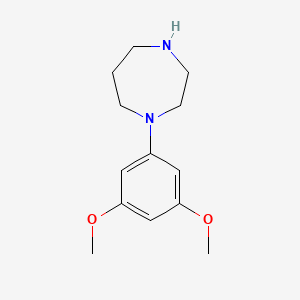
![2-[(2-Hydrazinylethyl)amino]ethan-1-ol](/img/structure/B3388612.png)
